(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine
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Overview
Description
2-(2-furylmethylene)quinuclidin-3-one oxime is an organic compound with the molecular formula C12H14N2O2. It is a derivative of quinuclidine, a bicyclic amine, and features a furylmethylene group and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furylmethylene)quinuclidin-3-one oxime typically involves the condensation of quinuclidin-3-one with furfural in the presence of a base, followed by the conversion of the resulting intermediate to the oxime using hydroxylamine . The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for 2-(2-furylmethylene)quinuclidin-3-one oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-furylmethylene)quinuclidin-3-one oxime can undergo various chemical reactions, including:
Oxidation: The furylmethylene group can be oxidized to form corresponding furyl ketones or carboxylic acids.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Hydroxylamine hydrochloride in the presence of a base for oxime formation.
Major Products Formed
Oxidation: Furyl ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various oxime derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-furylmethylene)quinuclidin-3-one oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-furylmethylene)quinuclidin-3-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form reversible covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The furylmethylene group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: A bicyclic amine with similar structural features but lacking the furylmethylene and oxime groups.
Quinuclidin-3-one: The parent compound without the furylmethylene and oxime modifications.
Furylmethylene derivatives: Compounds with similar furylmethylene groups but different core structures.
Uniqueness
2-(2-furylmethylene)quinuclidin-3-one oxime is unique due to the combination of its bicyclic quinuclidine core, furylmethylene group, and oxime functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
756772-43-7 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H14N2O2/c15-13-12-9-3-5-14(6-4-9)11(12)8-10-2-1-7-16-10/h1-2,7-9,15H,3-6H2/b11-8+,13-12- |
InChI Key |
GDVIGVSHAWGESR-UMHQQUALSA-N |
Isomeric SMILES |
C1CN\2CCC1/C(=N/O)/C2=C\C3=CC=CO3 |
Canonical SMILES |
C1CN2CCC1C(=NO)C2=CC3=CC=CO3 |
Origin of Product |
United States |
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